molecular formula C9H3Cl2N3 B1430175 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile CAS No. 1234616-32-0

4,7-Dichloro-1,8-naphthyridine-3-carbonitrile

Cat. No. B1430175
CAS RN: 1234616-32-0
M. Wt: 224.04 g/mol
InChI Key: MEFSGEHETMCLGK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,8-naphthyridines, which includes 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile, has been a subject of research in recent years . The synthesis methods include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H .


Molecular Structure Analysis

The molecular formula of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile is C9H3Cl2N3 . The average mass is 224.046 Da and the monoisotopic mass is 222.970398 Da .


Chemical Reactions Analysis

The chemical reactions involving 1,8-naphthyridines, including 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile, have been studied . These compounds show reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .

Scientific Research Applications

Medicinal Chemistry

4,7-Dichloro-1,8-naphthyridine-3-carbonitrile: is a compound of interest in medicinal chemistry due to its naphthyridine core, which is present in various pharmacologically active molecules. Naphthyridines have been explored for their potential in creating new therapeutic agents due to their diverse biological activities . This compound can serve as a key intermediate in synthesizing derivatives with potential anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .

Materials Science

In materials science, the naphthyridine moiety is utilized in the development of components for light-emitting diodes (LEDs), dye-sensitized solar cells, and molecular sensors . The unique electronic properties of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile make it a valuable precursor for materials that require specific light absorption or emission characteristics.

Chemical Biology

The reactivity of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile with various reagents makes it a versatile tool in chemical biology. It can be used to synthesize complex molecular architectures through multicomponent reactions (MCRs), which are pivotal in constructing medicinally important scaffolds .

Organic Synthesis

This compound is instrumental in organic synthesis, particularly in the construction of heterocyclic compounds. Its ability to undergo reactions such as Friedländer synthesis, hydroamination, and metal-catalyzed synthesis opens up pathways to create a wide array of naphthyridine derivatives .

Pharmaceuticals

4,7-Dichloro-1,8-naphthyridine-3-carbonitrile: is a building block in pharmaceutical manufacturing. It can be used to create compounds like Gemifloxacin, which contains a naphthyridine core and is used to treat bacterial infections . Its derivatives are also under clinical investigation for various therapeutic applications.

Biochemistry

In biochemistry, the compound’s derivatives can interact with biological macromolecules, providing insights into enzyme mechanisms, receptor-ligand interactions, and other biochemical pathways. Its role in the synthesis of bioactive molecules makes it a compound of significant interest in this field .

Analytical Chemistry

The compound’s derivatives can be used as analytical reagents or standards in various chromatographic and spectroscopic methods. Their distinct chemical properties allow for precise measurements and identification of substances in complex mixtures .

Environmental Science

Research into the environmental impact and degradation pathways of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile and its derivatives is crucial. Understanding its behavior in different environmental conditions helps assess its persistence and potential ecological risks .

Mechanism of Action

The mode of action of a compound generally involves its interaction with its biological target. For instance, it might inhibit an enzyme’s activity, preventing a biochemical reaction from occurring. The specific mode of action would depend on the compound’s structure and the nature of its target .

Biochemical pathways affected by a compound are those that involve the compound’s target. If the target is an enzyme, the compound could affect the biochemical pathway that the enzyme is involved in .

Pharmacokinetics refers to how a compound is absorbed, distributed, metabolized, and excreted by the body. Factors that can affect a compound’s pharmacokinetics include its chemical properties, formulation, route of administration, and individual patient characteristics .

The result of a compound’s action at the molecular and cellular level can vary widely, depending on the nature of the compound and its target. It might lead to cell death, inhibit cell growth, or modulate cell signaling .

The action environment of a compound can be influenced by various factors, including the pH of the environment, the presence of other compounds, and the temperature .

properties

IUPAC Name

4,7-dichloro-1,8-naphthyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl2N3/c10-7-2-1-6-8(11)5(3-12)4-13-9(6)14-7/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFSGEHETMCLGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NC=C(C(=C21)Cl)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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